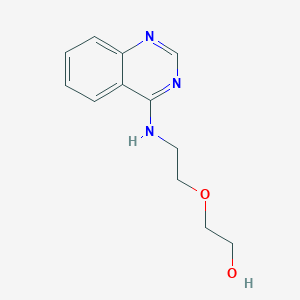
2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol . This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of quinazoline derivatives with ethylene glycol under specific reaction conditions . Industrial production methods often utilize bulk custom synthesis and phase-transfer catalysis to achieve high yields and purity .
Chemical Reactions Analysis
2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol can be compared with other similar compounds, such as:
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Also shows α-glucosidase inhibitory activity.
These compounds share similar structural features but differ in their specific biological activities and applications.
Biological Activity
2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol, also referred to as 2-[(quinazolin-4-yl)amino]ethanol, is a compound belonging to the quinazoline family. Quinazoline derivatives are recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2O. The structure incorporates a quinazoline moiety linked to an ethanolic side chain, which enhances its solubility and potential interactions within biological systems. The presence of an amino group and an ethoxy group is significant for its interactions with various biological targets.
Antitumor Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain quinazolinone derivatives can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancerous cells .
Table 1: Antitumor Activity of Quinazoline Derivatives
| Compound Name | Cell Lines Tested | Activity Observed |
|---|---|---|
| This compound | Ehrlich Ascites Carcinoma | Significant cytotoxicity |
| Quinazolinone-sulfonamide hybrids | Breast cancer, cervical cancer | High cytotoxic activity |
| 4(3H)-quinazolinones | Hepatocellular carcinoma | Induction of apoptosis |
Antimicrobial Properties
The antimicrobial activity of quinazoline derivatives has been documented in various studies. Compounds like this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Table 2: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | Bacteria Tested | Activity Observed |
|---|---|---|
| This compound | Staphylococcus aureus | Inhibition of growth |
| 6-Methylquinazoline | Escherichia coli | Moderate antibacterial activity |
| 4(3H)-quinazolinone | Pseudomonas aeruginosa | Significant inhibition |
Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory potential of quinazoline derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX and LOX, which are crucial in mediating inflammatory responses. Studies suggest that compounds such as this compound can modulate these pathways effectively .
The biological activity of this compound is largely attributed to its ability to bind with specific biological targets such as enzymes and receptors. Techniques like surface plasmon resonance and isothermal titration calorimetry have been employed to study these interactions, confirming its binding affinity with key proteins involved in cancer progression and inflammation .
Case Studies
Several studies have highlighted the efficacy of quinazoline derivatives in clinical settings:
- Study on Anticancer Activity : A recent investigation into the anticancer effects of quinazolines revealed that certain derivatives significantly inhibited tumor growth in vivo models, showcasing their potential for therapeutic applications .
- Antimicrobial Efficacy : A comparative analysis indicated that quinazolines exhibited superior antimicrobial properties compared to traditional antibiotics against resistant bacterial strains .
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-[2-(quinazolin-4-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C12H15N3O2/c16-6-8-17-7-5-13-12-10-3-1-2-4-11(10)14-9-15-12/h1-4,9,16H,5-8H2,(H,13,14,15) |
InChI Key |
UAKFLXOTKJHCSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















